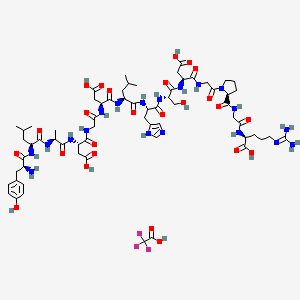

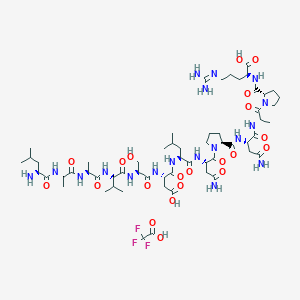

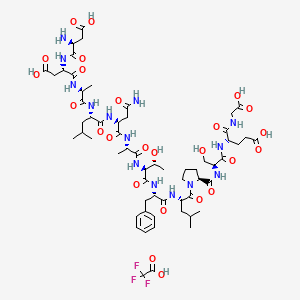

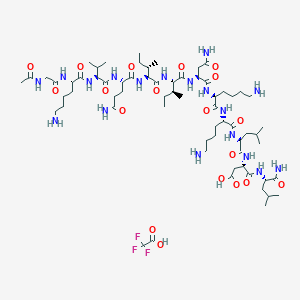

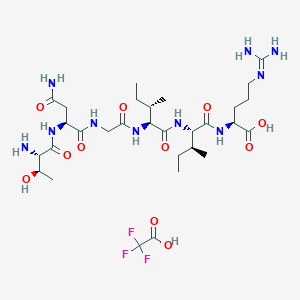

Ovalbumin (154-159) Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

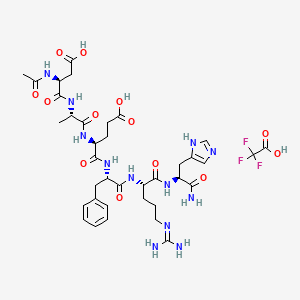

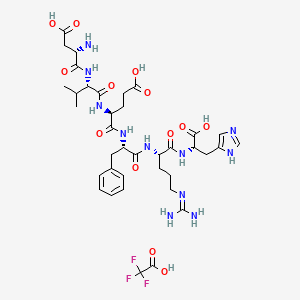

Ovalbumin (154-159) Trifluoroacetate is a synthetic hexapeptide with the sequence H-Thr-Asn-Gly-Ile-Ile-Arg-OH. It is derived from ovalbumin, a protein found in egg whites. This compound is often used in biochemical and pharmaceutical research due to its ability to inhibit angiotensin-converting enzyme (ACE) activity .

将来の方向性

The future directions of research on Ovalbumin (154-159) Trifluoroacetate could include further investigation into its synthesis, chemical reactions, and mechanism of action. One study suggests that ovalbumin has potential as a Pickering nanostabilizer for high internal phase emulsions . Another study discusses the immunogenic properties of ovalbumin modified by air particulate matter .

作用機序

Target of Action

The primary target of Ovalbumin (154-159) Trifluoroacetate, also known as TNGIIR, is the Angiotensin I-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

TNGIIR interacts with ACE by inhibiting its activity . The hexapeptide TNGIIR has been found to exhibit higher inhibition of ACE compared to several other peptides tested . The concentration of the peptide necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Result of Action

The inhibition of ACE by TNGIIR leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which can lower blood pressure. Therefore, TNGIIR could potentially be used in the research of hypertension .

生化学分析

Biochemical Properties

TNGIIR interacts with ACE, an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure . The concentration of TNGIIR necessary to inhibit 50% of the activity of ACE was found to be 70 μM .

Cellular Effects

The interaction of TNGIIR with ACE can have significant effects on cellular processes. By inhibiting ACE, TNGIIR can potentially influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study exploring the effects of ovalbumin and lysozyme on DMPC/sphingomyelin/cholesterol membranes, it was found that ovalbumin could significantly modify the membrane’s thermal response .

Molecular Mechanism

The molecular mechanism of TNGIIR involves its interaction with ACE. As an ACE inhibitor, TNGIIR binds to ACE and prevents it from converting angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition can lead to decreased blood pressure, making TNGIIR a potential therapeutic agent for hypertension .

Temporal Effects in Laboratory Settings

The effects of TNGIIR can change over time in laboratory settings. For instance, the interaction of ovalbumin with lipid bilayers was found to significantly modify the membrane’s thermal response

準備方法

Ovalbumin (154-159) Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .

化学反応の分析

Ovalbumin (154-159) Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues. Common reagents used in these reactions include trifluoroacetic acid for cleavage and various oxidizing or reducing agents for modifying specific residues .

科学的研究の応用

Ovalbumin (154-159) Trifluoroacetate is widely used in scientific research, particularly in studies related to enzyme inhibition. It has been shown to inhibit ACE activity, making it a valuable tool in cardiovascular research. Additionally, it is used in studies investigating peptide interactions, protein folding, and structure-activity relationships .

類似化合物との比較

Ovalbumin (154-159) Trifluoroacetate is unique due to its specific sequence and its ability to inhibit ACE. Similar compounds include other ACE-inhibitory peptides derived from different proteins, such as casein-derived peptides and soy protein-derived peptides. this compound exhibits higher inhibition efficiency compared to many other peptides .

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N10O9.C2HF3O2/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32;3-2(4,5)1(6)7/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33);(H,6,7)/t13-,14-,15+,16-,17-,20-,21-,22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXVVSUBWJYMX-ZHOQCBSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53F3N10O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

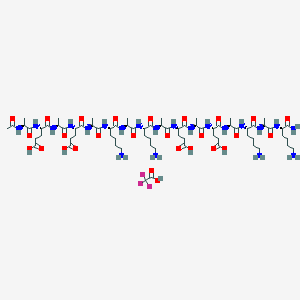

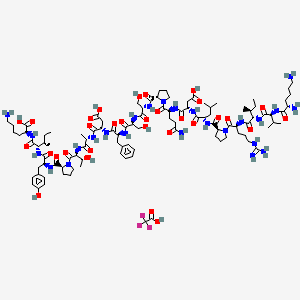

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)